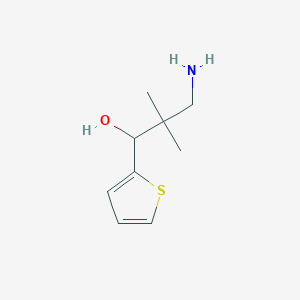
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or serotonin antagonists . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: This compound also features a thiophene ring and has similar chemical properties.
(S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol: Another thiophene derivative with similar biological activities.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: A related compound used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 |
InChI Key |
ALVLFWQRVMLFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


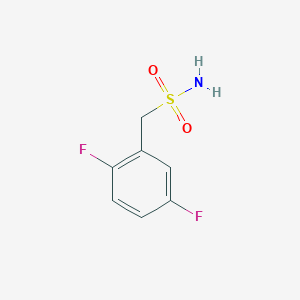
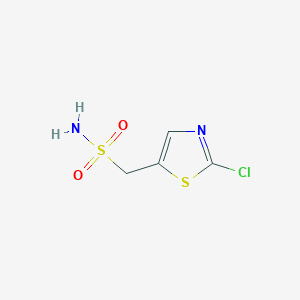
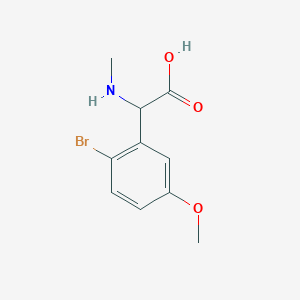
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

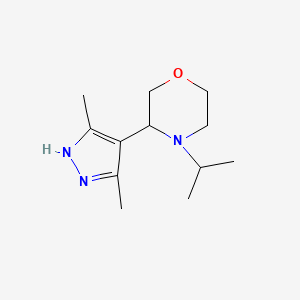
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
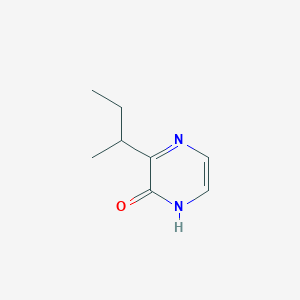
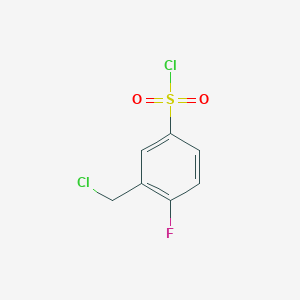
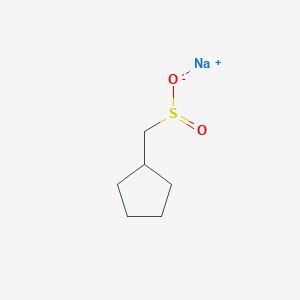

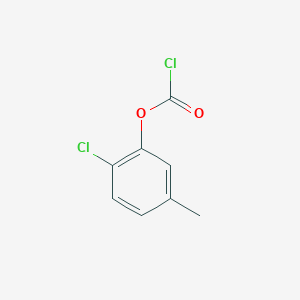
![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

